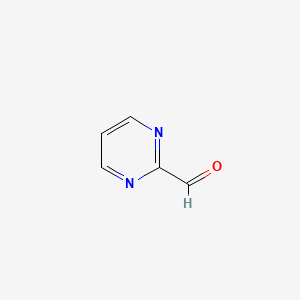

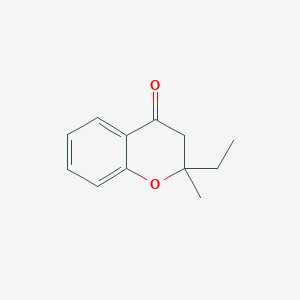

2-Ethyl-2-methyl-chroman-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

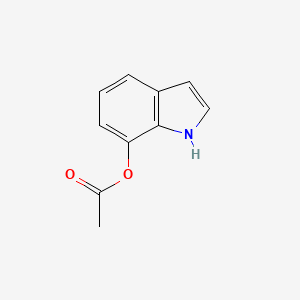

2-Ethyl-2-methyl-chroman-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . The compound has a molecular formula of C12H14O2 and a molecular weight of 190.24 g/mol .

Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This includes the synthesis of 4-chromanone derivatives from 2016 to 2021 . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .Molecular Structure Analysis

The InChI code for 2-Ethyl-2-methyl-chroman-4-one isInChI=1S/C12H14O2/c1-3-12(2)8-10(13)9-6-4-5-7-11(9)14-12/h4-7H,3,8H2,1-2H3 . The compound has a topological polar surface area of 26.3 Ų and a complexity of 237 . Chemical Reactions Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Physical And Chemical Properties Analysis

2-Ethyl-2-methyl-chroman-4-one has a molecular weight of 190.24 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .Applications De Recherche Scientifique

Inflammation-Related Diseases

Chroman-4-one derivatives are known to play a significant role in the pathological mechanism of various inflammation-related diseases such as cancer, Alzheimer’s, diabetes, atherosclerosis, and cardiovascular disorders. They are considered a privileged scaffold in medicinal research due to their effectiveness in yielding flavonoid families like 3-benzylidene-chromanones and spirochromanone .

Medicinal Compound Synthesis

The chroman-4-one framework is a major building block in a large class of medicinal compounds. Synthetic compounds with this framework exhibit a broad variety of biological and pharmaceutical activities. Studies have focused on improving the methodologies of 4-chromanone-derived compound synthesis .

Anticancer Activity

Chroman-4-one derivatives have shown potential in anticancer activities. Their structure allows for the development of compounds that can be evaluated against various cancer-related targets .

Antimicrobial Properties

These derivatives also possess antimicrobial properties, making them valuable in the development of new antibiotics and treatments for bacterial infections .

Anticonvulsant Effects

Research has indicated that chroman-4-one derivatives can have anticonvulsant effects, which could be beneficial in treating seizure disorders .

Antidiabetic Potential

The scaffold has been associated with antidiabetic activities, suggesting its use in managing diabetes through the development of new therapeutic agents .

Mécanisme D'action

Target of Action

2-Ethyl-2-methyl-chroman-4-one is a derivative of chroman-4-one, a heterobicyclic compound that acts as a building block in medicinal chemistry . Chroman-4-one analogs have been found to target a variety of biological entities, including tumor necrosis factor-α (TNF-α), pteridine reductase-1, and acetylcholinesterase (AchE) . These targets play crucial roles in various biological activities, such as anti-inflammatory, antiparasitic, and anti-acetylcholinesterase activities .

Mode of Action

The interaction of 2-Ethyl-2-methyl-chroman-4-one with its targets results in significant biological activities. For instance, chroman-4-one analogs have been shown to inhibit pteridine reductase-1, resulting in significant antiparasitic activity against T. brucei and L. infantum .

Biochemical Pathways

Chroman-4-one analogs have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

The molecular and cellular effects of 2-Ethyl-2-methyl-chroman-4-one’s action depend on its targets and mode of action. For example, chroman-4-one analogs have been shown to exhibit anti-inflammatory, antiparasitic, and anti-acetylcholinesterase activities .

Safety and Hazards

Orientations Futures

Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . Considering the versatility of chromanone, this review is designed to impart comprehensive, critical, and authoritative information about chromanone template in drug designing and development .

Propriétés

IUPAC Name |

2-ethyl-2-methyl-3H-chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-12(2)8-10(13)9-6-4-5-7-11(9)14-12/h4-7H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDRYPLIXFKNSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)C2=CC=CC=C2O1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455778 |

Source

|

| Record name | 2-ethyl-2-methyl-chroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73509-12-3 |

Source

|

| Record name | 2-ethyl-2-methyl-chroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1338322.png)

![1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione](/img/structure/B1338341.png)

![6-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1338352.png)